Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate: A Critical Molecular Scaffold in the Development of RXFP1 Modulators
Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate: A Critical Molecular Scaffold in the Development of RXFP1 Modulators
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern cardiovascular drug discovery, the design of small-molecule agonists for complex G-protein coupled receptors (GPCRs) requires highly functionalized, stereochemically precise building blocks. Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate (CAS: 2270905-52-5) has emerged as a critical intermediate in the synthesis of Relaxin Family Peptide Receptor 1 (RXFP1) modulators[1].
Most notably, this specific molecular scaffold is the foundational building block for the synthesis of AZD5462 , a potent, orally bioavailable RXFP1 agonist developed by AstraZeneca, currently advancing through Phase IIb clinical trials for the treatment of chronic heart failure[2][3]. This whitepaper deconstructs the physicochemical rationale behind this molecule, its role in the RXFP1 signaling cascade, and the self-validating synthetic methodologies used to incorporate it into active pharmaceutical ingredients (APIs).
Physicochemical Architecture & Design Rationale
The structural features of Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate are not arbitrary; each functional group serves a distinct mechanistic purpose in both the synthetic workflow and the final pharmacophore[3][4].
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4-Fluoro Substitution: The fluorine atom sterically blocks cytochrome P450-mediated oxidation at the C4 position, enhancing the metabolic half-life of the final drug. Furthermore, its electron-withdrawing inductive effect lowers the pKa of the adjacent C5-hydroxyl group, facilitating easier deprotonation and increasing its reactivity as a nucleophile during etherification.
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5-Hydroxy Group: Acts as the primary nucleophilic anchor point for coupling with complex, stereodefined secondary alcohols via the Mitsunobu reaction.
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2-Methyl Group: Provides conformational locking (steric shielding) that forces the final aryl ether into a specific dihedral angle required for optimal binding within the RXFP1 receptor pocket.
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Benzyl Ester: Serves as an orthogonal protecting group for the carboxylic acid. It prevents the acid from competing as a nucleophile during etherification and can be selectively cleaved later via mild palladium-catalyzed hydrogenolysis ( H2 , Pd/C) without disturbing the newly formed ether linkages.
Table 1: Physicochemical Profile of the Scaffold
| Property | Value / Description |
| Chemical Name | Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate |
| CAS Registry Number | 2270905-52-5 |
| Molecular Formula | C15H13FO3 |
| Molecular Weight | 260.26 g/mol |
| Key Reactivity | Nucleophilic phenoxide (Mitsunobu coupling) |
| Downstream Application | RXFP1 Agonists (e.g., AZD5462) |
Mechanistic Context: The RXFP1 Pathway
To understand the value of this building block, one must understand the target it helps modulate. RXFP1 is the cognate receptor for human relaxin-2, a pleiotropic hormone that mediates systemic hemodynamic and renal adaptive changes[5]. Activation of RXFP1 is highly sought after in heart failure treatment due to its potent anti-fibrotic, anti-inflammatory, and vasodilatory properties.
As detailed in the, small-molecule agonism of RXFP1 triggers a complex intracellular signaling cascade[6]. The receptor couples to Gs proteins to elevate cAMP levels, while simultaneously transactivating the PI3K/Akt pathway. Both pathways converge on the activation of endothelial nitric oxide synthase (eNOS), releasing Nitric Oxide (NO) to drive tissue remodeling and vasodilation[3].
Fig 1: RXFP1 signaling cascade mediating hemodynamic and anti-fibrotic effects in heart failure.
Synthetic Utility: The Mitsunobu Etherification
The primary synthetic application of Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate is the formation of a stereospecific aryl ether linkage. In the synthesis of RXFP1 modulators (as outlined in ), this is achieved via a Mitsunobu reaction[3][7].
The Mitsunobu coupling is chosen specifically because it allows for the etherification of the C5-phenol with a complex secondary alcohol while driving complete inversion of stereochemistry ( SN2 mechanism) at the alcohol's chiral center.
Fig 2: Mitsunobu coupling workflow for synthesizing aryl ether linkages in RXFP1 modulators.
Self-Validating Experimental Protocol: Aryl Ether Formation
Note: The following protocol is adapted from standard procedures for the synthesis of AZD5462 intermediates[7][8].
1. Reaction Setup:
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Charge a dry, argon-purged reaction vessel with Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate (1.02 g, 5.53 mmol), the target secondary alcohol (1.1 equiv), and Triphenylphosphine ( PPh3 , 1.45 g, 5.53 mmol)[7].
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Dissolve the mixture in anhydrous Tetrahydrofuran (THF, 20 mL)[7].
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Causality Check: Anhydrous conditions are critical. Ambient moisture will hydrolyze the activated alkoxyphosphonium intermediate, stalling the reaction and generating excess triphenylphosphine oxide (TPPO).
2. Reagent Addition:
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Cool the mixture to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.43 mL, 7.37 mmol)[7].
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Causality Check: DIAD is preferred over DEAD due to its liquid state at room temperature and superior safety profile. The dropwise addition controls the exothermic formation of the betaine intermediate.
3. Thermal Activation & In-Process Control (IPC):
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Heat the reaction mixture to 60°C for 5 hours[7]. Elevated temperature is required to overcome the steric hindrance of complex secondary alcohols.
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Validation Step: Monitor via LC-MS. The reaction is deemed complete when the phenol starting material ( m/z 261 [M+H]+ ) constitutes <1% of the total peak area.
4. Workup and Purification:
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Concentrate the mixture under reduced pressure. Re-dissolve the crude residue in Dichloromethane (DCM, 20 mL)[7].
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Wash the organic layer with deionized H2O (3 x 20 mL) to remove hydrazine dicarboxylate byproducts[7].
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Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate[7].
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Validation Step: Purify via silica gel flash chromatography. TPPO is a notoriously persistent byproduct; successful isolation of the pure aryl ether must be confirmed via 1H -NMR (verifying the disappearance of the phenolic -OH singlet at ~9.5 ppm and the downfield shift of the inverted carbinol proton).
Pharmacological Translation: The AZD5462 Profile
The successful integration of Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate into the final drug architecture yields AZD5462, a molecule with profound pharmacological metrics[2][6]. The table below summarizes the in vitro and in vivo profile of the resulting API, demonstrating why this specific chemical scaffold is highly valued in cardiovascular drug pipelines.
Table 2: Pharmacological Profile of AZD5462
| Pharmacological Metric | Value | Clinical Significance |
| cAMP Production ( EC50 ) | 17 nM | Potent Gs -coupled receptor activation[6]. |
| cGMP Production ( EC50 ) | 50 nM | Downstream indicator of robust eNOS/NO signaling[6]. |
| ERK Phosphorylation ( EC50 ) | 6.3 nM | High-affinity modulation of tissue remodeling pathways[6]. |
| Plasma Protein Binding (Unbound) | 4.3% | Sufficient free fraction for systemic efficacy[6]. |
| Hepatic Clearance ( CLint ) | 4.8 μL/min/106 cells | Excellent metabolic stability (human hepatocytes), partially driven by the C4-fluoro substitution[6]. |
Conclusion
Benzyl 4-fluoro-5-hydroxy-2-methylbenzoate (CAS: 2270905-52-5) is far more than a simple chemical commodity; it is a rationally designed, functionally dense scaffold that enables the synthesis of next-generation heart failure therapeutics. By providing a chemically orthogonal protecting group (benzyl ester), a sterically protective moiety (methyl), a metabolic shield (fluorine), and a stereospecific coupling anchor (phenol), it perfectly satisfies the rigorous demands of modern medicinal chemistry and GPCR modulator development.
References
- AstraZeneca AB. (2022). 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic Acid Derivatives and Similar Compounds as RXFP1 Modulators for the Treatment of Heart Failure. World Intellectual Property Organization. Patent WO2022122773A1.
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WIPO PatentScope. WO2022122773 - RXFP1 Modulators for the Treatment of Heart Failure. Retrieved from:[Link]
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